molecular formula C17H22N2O2 B7461010 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone

1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone

Cat. No. B7461010
M. Wt: 286.37 g/mol
InChI Key: KMDCRHANDVXAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that it acts by inhibiting the production of reactive oxygen species and by modulating the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to improve cognitive function, and its potential applications in the treatment of neurodegenerative disorders. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone. These include:
1. Further investigation of its mechanism of action to better understand its potential therapeutic applications.
2. Development of new synthesis methods to improve its yield and purity.
3. Evaluation of its potential use in the treatment of other diseases such as cancer and diabetes.
4. Investigation of its potential use as a neuroprotective agent in traumatic brain injury.
5. Development of new formulations to improve its solubility and bioavailability.
Conclusion:
In conclusion, 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone is a promising chemical compound that has shown potential applications in various scientific research fields. Its potent antioxidant and anti-inflammatory properties, as well as its ability to improve cognitive function, make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone has been achieved using different methods, such as the Mannich reaction, the reductive amination of ketones, and the condensation of 3,4-dihydroisoquinoline with piperidone. The most commonly used method involves the reaction of piperidone with 3,4-dihydroisoquinoline in the presence of formaldehyde and hydrogen chloride.

Scientific Research Applications

1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been used in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13(20)18-9-7-15(8-10-18)17(21)19-11-6-14-4-2-3-5-16(14)12-19/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDCRHANDVXAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone

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